molecular formula C23H30N4O4S B2466209 N-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide CAS No. 887196-72-7

N-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide

Cat. No. B2466209
CAS RN: 887196-72-7
M. Wt: 458.58
InChI Key: YZYUOABKKYDFPH-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in specific fields .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process can vary greatly depending on the complexity of the molecule .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. This can include reactions with other compounds or breakdown products of the compound .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Bioactive Diketopiperazines and Derivatives

DKPs, cyclic dipeptides from two amino acids, have shown a wide range of bioactivities due to their rigid structure, chiral nature, and varied side chains. These include anti-tumor, neuroprotective, immune and metabolic regulatory, anti-inflammatory, antibiotic activities, and more. The structural modifications in the DKP nucleus significantly impact their medicinal applications, suggesting a potential area of research for N-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide due to its complex and bioactive-related structure (Wang et al., 2013).

Spin Label Amino Acids in Peptide Studies

The spin label amino acid TOAC, a paramagnetic amino acid, has been incorporated into peptides to analyze backbone dynamics and secondary structure. This method, utilizing EPR spectroscopy and other techniques, has been pivotal in studying the interaction of peptides with membranes and their orientation. This research area might be relevant for studying derivatives like N-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide in peptide-related research for understanding their biophysical and biochemical properties (Schreier et al., 2012).

Antituberculosis Activity of Organotin Complexes

Organotin complexes, including those with structural similarities to the queried compound, have been scrutinized for their antituberculosis activity. These studies highlight the structural diversity of organotin moiety and their potential mechanism of action, which could inform research on N-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide for similar biological applications (Iqbal et al., 2015).

Chemistry and Biochemistry of Acrylamide

While acrylamide is primarily known for its industrial applications and presence in heat-treated foods, the comprehensive review on its chemistry, biochemistry, metabolism, and toxicology offers insights into the handling and safety assessment of similar compounds. This knowledge base might be applicable to ensuring the safe handling and application of N-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide in scientific research and its potential industrial applications (Friedman, 2003).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is particularly relevant for compounds used in medicine or pharmacology .

Safety and Hazards

The safety and hazards of a compound refer to its potential to cause harm to humans or the environment. This can include toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve further studies to better understand the compound’s properties, potential uses, or mechanisms of action. It could also involve the development of new synthesis methods or the exploration of related compounds .

properties

IUPAC Name

N-[2-(2,4-dimethylanilino)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O4S/c1-17-5-8-20(9-6-17)32(30,31)27(23(29)26-13-11-25(4)12-14-26)16-22(28)24-21-10-7-18(2)15-19(21)3/h5-10,15H,11-14,16H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYUOABKKYDFPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=C(C=C2)C)C)C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide

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